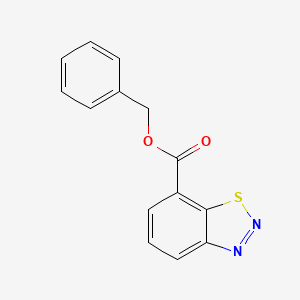
Benzyl 1,2,3-benzothiadiazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzyl group attached to the 1,2,3-benzothiadiazole ring system, which is further substituted with a carboxylate group at the 7th position. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by the reaction with benzyl chloride . The reaction conditions often require an acidic medium and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the Herz reaction, where anilines are treated with disulfur dichloride to form intermediate 1,3,2-benzothiazathiolium salts, which are then diazotized to complete the formation of the benzothiadiazole ring . This method is advantageous due to the availability of less elaborate precursors and the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural features but lacking the benzyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different substitution patterns and properties.
Uniqueness
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives . The presence of the benzyl group and carboxylate functionality enhances its potential for diverse applications in various fields.
Propriétés
| 124370-26-9 | |
Formule moléculaire |
C14H10N2O2S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
benzyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18-9-10-5-2-1-3-6-10)11-7-4-8-12-13(11)19-16-15-12/h1-8H,9H2 |
Clé InChI |
PZYASAHPHYCDDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C3C(=CC=C2)N=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
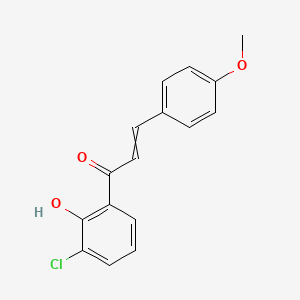
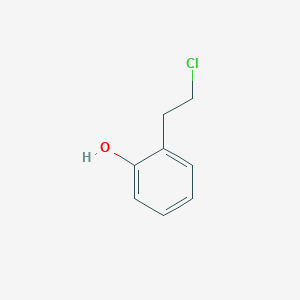
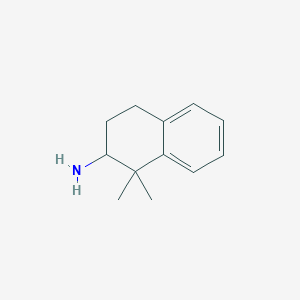
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/no-structure.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
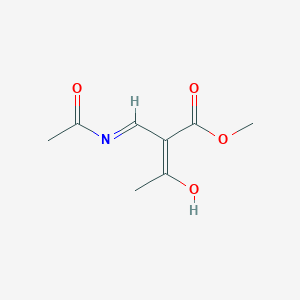
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
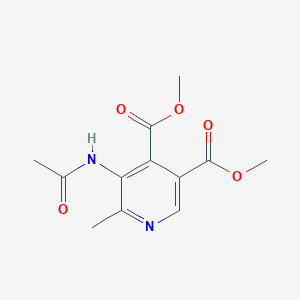
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
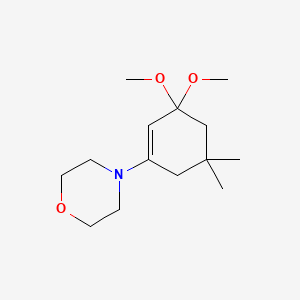
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
